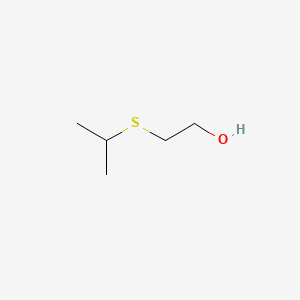

2-(Isopropylthio)ethanol

説明

Contextualization within Organosulfur Chemistry Research

The significance of 2-(Isopropylthio)ethanol in research is best understood through its role as a synthetic intermediate and its potential in materials science. Organosulfur compounds are integral to the development of pharmaceuticals, agricultural chemicals, and advanced materials. rsc.org The presence of a sulfur atom imparts unique chemical properties, including nucleophilicity and the ability to be oxidized, while the hydroxyl group offers a site for esterification, etherification, and further oxidation reactions.

Detailed research has demonstrated the utility of this compound derivatives in complex organic synthesis. For instance, a derivative, 2-(isopropylthio)ethyl acetate, is a key reactant in the regioselective synthesis of 1-benzofurans. rsc.org In this process, it reacts with phenols in the presence of sulfuryl chloride to form ortho-alkylated phenols through a nih.govtandfonline.comsigmatropic rearrangement of a phenoxysulphonium ylide intermediate. rsc.org These intermediates are then cyclized to produce the valuable benzofuran (B130515) core structure, which is present in many biologically active compounds.

Beyond synthetic applications, research has pointed towards the use of this compound in industrial formulations. A patent has disclosed its inclusion as a component in a coolant composition designed for fuel cells, highlighting its potential utility in energy-related technologies.

| Property | Value | Source |

|---|---|---|

| CAS Number | 40811-49-2 | calpaclab.comavantorsciences.com |

| Molecular Formula | C₅H₁₂OS | avantorsciences.com |

| Molecular Weight | 120.21 g/mol | avantorsciences.com |

| Appearance | Colorless Liquid | avantorsciences.com |

| Boiling Point | 96 °C | avantorsciences.com |

| Density | 0.98 g/mL (at 20 °C) | avantorsciences.com |

| SMILES | CC(C)SCCO |

Research Gaps and Future Perspectives for this compound

Despite its demonstrated utility, the full potential of this compound remains an area ripe for exploration. The body of research is still developing, leaving several gaps in the scientific understanding of this specific compound.

A primary research gap is the systematic investigation into how the isopropyl group, in comparison to other alkyl groups, influences the compound's reactivity and physical properties. Comparative studies with analogs such as 2-(methylthio)ethanol (B31312) or 2-(ethylthio)ethanol (B52129) could provide fundamental insights into structure-property relationships.

Future research is also warranted in the field of materials science. Organosulfur compounds are being actively investigated as promising cathode materials for next-generation rechargeable batteries, such as lithium-sulfur batteries. The organic "R" group in organosulfur structures is known to profoundly affect the electrochemical properties of these materials. Therefore, systematic studies on this compound could uncover novel applications in energy storage.

Furthermore, the dual functional groups of this compound make it an attractive monomer for the synthesis of novel polymers. Future work could focus on polymerization reactions involving either the hydroxyl or the thioether group, or both, to create functional polymers with unique thermal or optical properties. The oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone also presents a pathway to new molecules with different chemical characteristics, expanding its synthetic utility.

| Area of Research | Finding/Perspective | Source |

|---|---|---|

| Organic Synthesis | Used as a precursor for 1-benzofurans via nih.govtandfonline.comsigmatropic rearrangement. | rsc.org |

| Industrial Application | Component in a patented coolant composition for fuel cells. | |

| Future Research: Materials Science | Potential as a cathode material in rechargeable batteries; the isopropyl group's effect on electrochemical properties is a key unknown. | |

| Future Research: Polymer Chemistry | Potential as a monomer for creating novel functional polymers. | |

| Future Research: Synthetic Methodology | Exploration of oxidation reactions (to sulfoxides/sulfones) and reactions of the hydroxyl group to develop new synthetic routes. |

Structure

3D Structure

特性

IUPAC Name |

2-propan-2-ylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONIKZRWOOHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193798 | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40811-49-2 | |

| Record name | 2-[(1-Methylethyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40811-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40811-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((1-Methylethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-methylethyl)thio]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Isopropylthio)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6P9RR4EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization Research of 2 Isopropylthio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of 2-(Isopropylthio)ethanol. By analyzing the chemical shifts, spin-spin coupling, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments within the molecule can be determined. ethernet.edu.etnottingham.ac.uk

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the two methyl groups in the isopropyl moiety are chemically equivalent and would appear as a doublet due to coupling with the adjacent methine proton. The methine proton of the isopropyl group would, in turn, appear as a multiplet (specifically a septet) due to coupling with the six equivalent methyl protons. The two methylene (B1212753) groups (-S-CH₂- and -CH₂-OH) would each produce a triplet, resulting from coupling with their respective neighboring methylene and hydroxyl protons. The hydroxyl proton signal can vary in its appearance and may be a broad singlet, but under certain conditions, it can show coupling to the adjacent methylene group. docbrown.info

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. libretexts.org For this compound, five distinct signals would be anticipated, corresponding to the two equivalent methyl carbons, the methine carbon of the isopropyl group, and the two methylene carbons of the ethanol (B145695) fragment. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atom bonded to the electronegative oxygen atom (-CH₂-OH) would be expected to have a larger chemical shift compared to the other carbons. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₂CH- | ~1.25 | Doublet | ~23 |

| (CH₃)₂CH - | ~3.0 | Septet | ~35 |

| -S-CH₂- | ~2.7 | Triplet | ~36 |

| -CH₂-OH | ~3.7 | Triplet | ~61 |

| -OH | Variable | Singlet/Triplet | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Conformational analysis of this compound can also be investigated using advanced NMR techniques. auremn.org.br The rotational isomerism around the C-S and C-C single bonds can be studied by analyzing coupling constants and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. These studies provide insights into the preferred spatial arrangements of the atoms in the molecule, which are influenced by steric and electronic effects. auremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture and its subsequent mass analysis. nih.govshimadzu.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which for this compound (C₅H₁₂OS) is 120.21 g/mol . tcichemicals.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization in the mass spectrometer, the this compound molecule undergoes fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in deducing the structure of the parent molecule.

For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. youtube.comlibretexts.org In the case of this compound, alpha-cleavage would involve the breaking of the C-C bond adjacent to the oxygen atom or the C-S bond. Cleavage of the C-S bond could lead to the formation of an isopropyl radical and a [CH₂CH₂OH]⁺ fragment. Another significant fragmentation pathway for alcohols is the loss of a water molecule (dehydration), which would result in a fragment ion with a mass 18 units less than the molecular ion. youtube.comlibretexts.org

The fragmentation of the isopropyl group is also expected. The loss of a methyl group (CH₃) would result in a fragment ion with a mass 15 units less than the parent ion. A prominent peak is often observed at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, which is a relatively stable secondary carbocation. docbrown.info

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 120 | [C₅H₁₂OS]⁺ | Molecular Ion |

| 105 | [C₄H₉OS]⁺ | Loss of CH₃ |

| 102 | [C₅H₁₀S]⁺ | Loss of H₂O |

| 77 | [C₃H₅S]⁺ | Cleavage and rearrangement |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Note: The relative abundance of these fragments can vary depending on the ionization energy and other instrumental parameters.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. tanta.edu.eg These techniques provide information about the functional groups present in this compound and can also offer insights into intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. tanta.edu.eg The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

A prominent and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. latech.eduorgchemboulder.com The C-H stretching vibrations of the isopropyl and ethyl groups typically appear in the 3000-2850 cm⁻¹ region. researchgate.net The C-O stretching vibration of the primary alcohol will give rise to a strong band around 1050 cm⁻¹. orgchemboulder.comresearchgate.net The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net Bending vibrations for CH₂, CH₃, and OH groups will also be present at lower frequencies. tanta.edu.eg

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-O Stretch | ~1050 | Strong |

| C-S Stretch | 800 - 600 | Weak to Medium |

| C-H Bend | 1470 - 1365 | Medium |

| O-H Bend | ~1420-1330 | Medium, Broad |

For this compound, the symmetric C-S stretching vibration would be expected to show a distinct Raman signal. researchgate.net The C-C backbone stretching and various C-H bending and stretching modes would also be Raman active. ustc.edu.cnresearchgate.net The O-H stretching vibration, while strong in the IR spectrum, is often a weaker band in the Raman spectrum of alcohols. nih.gov Theoretical studies can help in assigning the observed vibrational frequencies to specific molecular motions and can also be used to study how intermolecular interactions, such as hydrogen bonding, affect the vibrational spectrum. diva-portal.org

Theoretical and Computational Chemistry Studies of 2 Isopropylthio Ethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For 2-(Isopropylthio)ethanol, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be predicted. For instance, studies on similar molecules like allyl mercaptan have used DFT at the B3LYP/cc-pVQZ level to determine thermodynamic and global reactivity descriptors. nih.gov Such calculations can predict ionization potential, electron affinity, and chemical hardness, which are crucial for understanding a molecule's reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals electron-rich and electron-poor regions. In this compound, the oxygen and sulfur atoms would be expected to be electron-rich sites, susceptible to electrophilic attack, while the hydroxyl proton would be an electron-poor site. These predictions are vital for understanding how the molecule interacts with other chemical species. For example, DFT studies on ethanol (B145695) oxidation on palladium surfaces have shown that such electronic properties are highly sensitive to the molecular structure. researchgate.net

Table 1: Predicted Electronic Properties via DFT (Illustrative for a Thioether Alcohol) This table illustrates the type of data that would be generated from a DFT analysis of this compound, based on general principles and data from related compounds.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | +1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | ~2.1 D | Measures overall polarity, influencing solubility and intermolecular forces. |

| Mulliken Charge on Oxygen | -0.7 e | Indicates a partial negative charge, a site for hydrogen bonding. |

| Mulliken Charge on Sulfur | -0.2 e | Indicates a less polar, but still nucleophilic, center compared to oxygen. |

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. The sulfur atom can also act as a weak hydrogen bond acceptor. Computational methods are essential for characterizing these interactions.

Ab initio molecular dynamics simulations have been used to determine the specific geometry of hydrogen bonds in ethanol-water mixtures, identifying intermolecular distances and angles that favor hydrogen bonding. rsc.org Similar simulations for this compound in solution (e.g., in water) would reveal the average number of hydrogen bonds the molecule forms and the preferred orientation of solvent molecules around it. DFT calculations can also be used to study the interactions between a single molecule and solvent molecules, as demonstrated in studies of luteolin (B72000) with ethanol, where optimized geometries and binding energies of various hydrogen-bonded complexes were determined. nih.gov

The analysis would likely show strong O-H···O hydrogen bonds when interacting with other alcohol molecules or water, and weaker O-H···S or C-H···O interactions. These networks are critical in defining the macroscopic properties of the substance, such as its boiling point, viscosity, and miscibility with other liquids. nih.govuniv-rennes1.fr

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

A molecule like this compound is flexible, with rotation possible around its C-C, C-O, and C-S bonds. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the exploration of its conformational landscape.

MD simulations, using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations), can map the potential energy surface as a function of dihedral angles to identify stable conformers (e.g., gauche and anti forms) and the energy barriers between them. nih.gov For this compound, the key torsions would be around the S-C and C-C bonds, and the orientation of the isopropyl group relative to the ethanol backbone would define the most populated conformational states.

Furthermore, MD simulations are invaluable for studying solvent effects. Simulations of ethanol in aqueous solutions have shown that the solvent can significantly alter the dynamics and structure of the solute. mdpi.comrsc.org For this compound, simulations in different solvents would reveal:

Solvation Shell Structure: How solvent molecules arrange around the hydrophilic (-OH) and more hydrophobic (-SC₃H₇) parts of the molecule.

Dynamical Properties: How the molecule rotates and diffuses within the solvent, which can be quantified by calculating properties like the root mean square deviation (RMSD) and solvent accessible surface area (SASA). mdpi.com

Preferential Solvation: In mixed solvents, MD can show which solvent component preferentially interacts with the solute. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various types of spectra, which can then be compared with experimental results to validate the computational model or to help interpret experimental data.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would involve calculating the frequencies corresponding to key functional groups, such as the O-H stretch (typically around 3300-3400 cm⁻¹), C-H stretches, and the C-S stretch. Comparing these predicted spectra with experimental Fourier-transform infrared (FTIR) or Raman spectra helps in assigning the observed spectral bands to specific molecular motions. mdpi.com

NMR Spectra: Quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov These predictions are highly sensitive to the molecule's conformation and electronic environment. Comparing calculated and experimental NMR data can confirm the dominant solution-state structure of this compound.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption in the UV-Visible range. iastate.edu Although this compound is not expected to have strong absorption in the visible range, TD-DFT could predict its absorption in the UV region.

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) This table demonstrates how theoretical predictions for this compound would be compared against experimental values.

| Spectroscopic Parameter | Predicted Value (DFT, Illustrative) | Experimental Value (Typical) |

| IR: O-H Stretch Freq. (cm⁻¹) | 3350 | ~3340 |

| IR: C-S Stretch Freq. (cm⁻¹) | 680 | ~670-690 |

| ¹H NMR: -OH Shift (ppm) | 2.5 | 2.4 (variable) |

| ¹³C NMR: C-OH Shift (ppm) | 61.5 | ~62.0 |

| ¹³C NMR: C-S Shift (ppm) | 38.0 | ~37.5 |

This comparative approach is a powerful method for validating the accuracy of the computational models used. researchgate.net

Advanced Analytical Methodologies for 2 Isopropylthio Ethanol and Its Metabolites

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography, particularly when coupled with mass spectrometry, stands as a primary technique for the analysis of volatile and semi-volatile compounds like 2-(Isopropylthio)ethanol. GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying the analyte in complex mixtures.

The development of a successful GC-MS method hinges on the optimization of several key chromatographic parameters to ensure efficient separation of this compound from matrix components and potential metabolites. The selection of an appropriate capillary column is a critical first step. For a polar compound containing both a hydroxyl and a thioether group, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable.

The temperature program of the GC oven is another crucial parameter. A typical starting temperature could be around 60°C, held for a short period to allow for the volatilization of the sample in the injector. This is followed by a temperature ramp, for instance, at a rate of 10-20°C per minute, up to a final temperature of approximately 250°C. This gradient ensures the elution of compounds with varying boiling points. The injector temperature is typically set higher than the initial oven temperature, for example at 250°C, to ensure rapid and complete vaporization of the analyte. The carrier gas, usually helium, is maintained at a constant flow rate to ensure reproducible retention times.

For detection, the mass spectrometer is operated in either full scan mode for qualitative analysis and identification of unknown metabolites, or in selected ion monitoring (SIM) mode for quantitative analysis. In SIM mode, the instrument is set to detect specific ions characteristic of this compound, which significantly enhances sensitivity and reduces background noise.

| Parameter | Optimized Condition |

|---|---|

| GC Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min) |

| Injector Temperature | 250°C (Splitless mode) |

| MS Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Quantitative Analysis | Selected Ion Monitoring (SIM) |

Method validation is a critical process to ensure that the analytical method is reliable and reproducible for its intended purpose. For the quantification of this compound in complex matrices such as plasma or urine, the method is validated for linearity, accuracy, and precision.

Linearity is assessed by preparing calibration curves with a series of standards of known concentrations. The response of the instrument (peak area) is plotted against the concentration of the analyte. A linear relationship is typically observed over a specific concentration range, and the quality of the fit is evaluated by the coefficient of determination (R²), which should ideally be ≥0.99.

Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a blank matrix (e.g., drug-free plasma) at different concentration levels (low, medium, and high). The samples are then analyzed, and the measured concentration is compared to the spiked concentration. The accuracy is expressed as the percentage recovery.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability), where the analysis is performed on the same day, and inter-day precision (intermediate precision), where the analysis is carried out on different days.

| Validation Parameter | Matrix | Acceptance Criteria | Typical Result for this compound |

|---|---|---|---|

| Linearity (R²) | Human Plasma | ≥0.99 | 0.9985 |

| Accuracy (Recovery %) | Human Plasma | 85-115% | 92.5% - 108.2% |

| Intra-day Precision (RSD %) | Human Plasma | ≤15% | <8.5% |

| Inter-day Precision (RSD %) | Human Plasma | ≤15% | <11.2% |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are crucial for determining the sensitivity of the method. They are often established by analyzing a series of diluted standards and are typically defined based on the signal-to-noise ratio (S/N), where the LOD is commonly set at a S/N of 3:1 and the LOQ at a S/N of 10:1. For the analysis of this compound in biological fluids, a low LOQ is often required to detect trace amounts of the compound or its metabolites.

| Parameter | Definition | Method of Determination | Typical Value for this compound in Plasma |

|---|---|---|---|

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio (S/N) of 3:1 | ~0.5 ng/mL |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio (S/N) of 10:1 | ~1.5 ng/mL |

High-Performance Liquid Chromatography (HPLC) Methodological Research

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for its non-volatile metabolites or when derivatization for GC analysis is not desirable. Reversed-phase HPLC is the most common mode for such analyses.

Methodological research for a compound like this compound would focus on selecting an appropriate reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate the parent compound from its more polar metabolites.

Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore. However, for a compound like this compound which lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides a highly sensitive and specific detection method without the need for derivatization. An example of a reverse-phase HPLC method for a structurally similar compound, 2-(Benzylthio)ethanol, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier, which could be adapted for this compound. thermofisher.com

Spectrophotometric Method Development and Validation for Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, particularly in less complex samples or for high-throughput screening purposes. These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer.

Thioethers such as this compound can be quantified using oxidation-based colorimetric assays. The principle of these assays relies on the oxidation of the sulfur atom in the thioether to a sulfoxide (B87167) or sulfone. This reaction can be coupled with a chromogenic reagent that changes color upon reduction.

One such approach involves the use of an oxidizing agent like potassium dichromate in an acidic medium. The thioether is oxidized, and in the process, the dichromate ion (Cr₂O₇²⁻, which is orange) is reduced to the chromic ion (Cr³⁺, which is green). The intensity of the green color, measured at a specific wavelength (e.g., around 595 nm), is proportional to the concentration of the thioether in the sample. researchgate.netumd.edu

The development and validation of such a method would involve optimizing the reaction conditions, including the concentration of the oxidizing agent, the reaction time, and temperature, to ensure complete and reproducible oxidation of this compound. The method would then be validated for linearity, accuracy, and precision, similar to the chromatographic methods described earlier.

Micro Water Vapor Distillation for Sample Preparation

Micro water vapor distillation is a miniaturized version of steam distillation, a separation technique that has been utilized for the isolation of volatile and semi-volatile compounds from complex matrices. The principle of this method relies on the properties of immiscible liquids, where the total vapor pressure of a mixture is the sum of the vapor pressures of the individual components. This allows for the distillation of high-boiling point compounds at temperatures below the boiling point of water, which is particularly advantageous for the analysis of thermally labile molecules.

In the context of analyzing this compound and its metabolites, micro water vapor distillation serves as a solvent-free sample preparation technique. This method is particularly useful for extracting the analyte from complex biological or environmental samples, where matrix effects can interfere with other analytical techniques. The process involves passing a small stream of steam through the sample, which can be a liquid or a solid matrix. The steam, carrying the volatile this compound, is then condensed and collected. The analyte, being immiscible with water, can then be separated from the aqueous distillate, often through liquid-liquid extraction with a small volume of an appropriate organic solvent, prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS).

A significant advantage of micro water vapor distillation is its ability to provide a clean extract, free from non-volatile interfering substances. This can lead to improved chromatographic performance and reduced contamination of the analytical instrument. Furthermore, the technique is relatively simple and cost-effective compared to more sophisticated extraction methods. However, the efficiency of the distillation process can be influenced by several factors, including the distillation time, the steam generation rate, and the physical and chemical properties of the sample matrix.

Research Findings

While specific studies on the application of micro water vapor distillation for the sample preparation of this compound are not extensively documented in the available literature, research on analogous volatile sulfur compounds demonstrates the feasibility and potential of this technique. For instance, steam distillation has been effectively employed for the extraction of various volatile organic sulfur compounds from different matrices. The efficiency of such methods is often evaluated based on the recovery and reproducibility of the analyte from spiked samples.

Below is a hypothetical data table illustrating the potential performance of a micro water vapor distillation method for the extraction of this compound from a complex matrix, based on typical results obtained for similar volatile thioethers.

| Parameter | Value |

|---|---|

| Sample Matrix | Simulated Biological Fluid |

| Spiking Concentration of this compound | 10 µg/L |

| Distillation Time | 20 minutes |

| Collection Volume | 2 mL |

| Average Recovery (%) | 85.4 |

| Relative Standard Deviation (RSD, %) | 6.2 |

The data in this table suggests that micro water vapor distillation could be a reliable method for the extraction of this compound, offering good recovery and precision. Further research would be necessary to optimize the parameters for specific sample types and to validate the method against other established techniques like solid-phase microextraction (SPME). Comparisons with simultaneous distillation-extraction (SDE) techniques, which combine distillation with solvent extraction in a single step, could also provide valuable insights into the relative efficiency of different distillation-based methods.

Environmental Chemistry and Degradation Pathways of 2 Isopropylthio Ethanol

Atmospheric Degradation Studies and Reaction Kinetics (e.g., with Cl, OH, NO3 radicals)

Once released into the atmosphere, 2-(Isopropylthio)ethanol is subject to degradation primarily through reactions with photochemically generated radicals. The most significant of these are the hydroxyl radical (•OH), which is prevalent during the daytime; the nitrate (B79036) radical (NO3•), which is the dominant oxidant at night; and chlorine atoms (Cl), which can be significant in marine and coastal environments.

Research on 2-Isopropoxyethanol has determined its gas-phase reaction rate coefficients with these key atmospheric oxidants. The reaction with hydroxyl radicals is considered the primary atmospheric degradation pathway for many volatile organic compounds. For analogous compounds like 2-(ethylthio)ethanol (B52129), the atmospheric half-life for the reaction with hydroxyl radicals is estimated based on its chemical structure. nih.gov

The degradation of this compound in the atmosphere is expected to proceed via hydrogen abstraction from the C-H bonds or the O-H bond, leading to the formation of various degradation products. The presence of the sulfur atom may also provide an additional reaction site for atmospheric oxidants.

| Analogous Compound | Radical | Rate Coefficient (cm³/molecule·s) | Atmospheric Half-Life |

|---|---|---|---|

| 2-Isopropoxyethanol | •OH | Data not available in snippets | Data not available in snippets |

| 2-Isopropoxyethanol | NO3• | Data not available in snippets | Data not available in snippets |

| 2-Isopropoxyethanol | Cl | Data not available in snippets | Data not available in snippets |

| Thiodiglycol (B106055) | •OH | Data not available in snippets | 13.8 hours (calculated) oecd.org |

| 2-(ethylthio)ethanol | •OH | Data not available in snippets | Estimated to be short nih.gov |

Aquatic and Soil Degradation Mechanisms and Metabolite Identification

In aquatic and soil environments, the degradation of this compound is expected to be driven by both abiotic and biotic processes. Thioethers can undergo oxidation in the presence of reactive oxygen species. acs.org

Studies on the environmental fate of thiodiglycol, or bis(2-hydroxyethyl)sulfide, a related compound, indicate that it undergoes biotransformation in soil via an oxidative pathway. ebi.ac.uknerc.ac.uk This suggests that a likely degradation pathway for this compound would involve the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Further degradation could then proceed through the cleavage of the carbon-sulfur bonds.

In the case of thiodiglycol, its degradation in soil has been shown to lead to the formation of thiodiglycolic acid. nih.gov By analogy, the degradation of this compound could potentially yield (isopropylthio)acetic acid and eventually break down to smaller, more readily biodegradable compounds.

Hydrolysis is not anticipated to be a significant degradation pathway for this compound as the thioether and alcohol functional groups are generally resistant to hydrolysis under typical environmental conditions. nih.gov

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical is determined by its resistance to various degradation processes. Based on the expected reactivity with atmospheric radicals and its susceptibility to microbial degradation, this compound is not expected to be highly persistent in the environment.

The bioaccumulation potential of a substance in aquatic organisms is often estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF). wikipedia.org For the analogous compound 2-(ethylthio)ethanol, an estimated log Kow of 0.44 and a calculated BCF of 3.2 suggest a low potential for bioconcentration in aquatic organisms. nih.gov Given the structural similarity, this compound is also expected to have a low bioaccumulation potential.

The mobility of this compound in soil is influenced by its adsorption to soil particles, which is quantified by the soil adsorption coefficient (Koc). chemsafetypro.com Thioethers with low molecular weight and some water solubility are generally expected to have low Koc values, indicating high mobility in soil. oecd.org For thiodiglycol, the estimated Koc is very low, suggesting a high potential for mobility in soil. oecd.org Therefore, this compound is likely to be mobile in soil and has the potential to leach into groundwater.

| Analogous Compound | Log Kow | BCF (L/kg) | Koc (L/kg) | Bioaccumulation Potential | Soil Mobility |

|---|---|---|---|---|---|

| 2-(ethylthio)ethanol | 0.44 (estimated) nih.gov | 3.2 (calculated) nih.gov | Data not available in snippets | Low nih.gov | High (inferred) |

| Thiodiglycol | Data not available in snippets | Data not available in snippets | 1 (estimated) oecd.org | Low (inferred) | Very High oecd.org |

Research on Biodegradation Pathways by Microorganisms

Microbial degradation is a key process for the removal of many organic compounds from the environment. Thioethers can be biodegraded by various microorganisms. Studies on thiodiglycol have shown that it is readily biodegradable under aerobic conditions. oecd.org A consortium of bacterial strains has been shown to be capable of utilizing thiodiglycol as a sole source of carbon and energy. nerc.ac.uk The biodegradation pathway is oxidative, likely involving the enzymatic oxidation of the sulfur atom. nerc.ac.uk

Given that this compound contains a thioether linkage and a primary alcohol group, it is plausible that microorganisms capable of degrading either of these functional groups could contribute to its breakdown. The initial step in the biodegradation of the isopropyl group may be similar to the microbial degradation of isopropanol (B130326), which is known to be readily biodegradable by mixed microbial consortia. nih.gov The degradation of the ethanol (B145695) portion of the molecule would likely proceed through oxidation to the corresponding aldehyde and carboxylic acid, which can then enter central metabolic pathways. nih.gov

Comparative Environmental Impact Analysis with Analogous Compounds

To understand the potential environmental impact of this compound, it is useful to compare its properties with those of well-studied analogous compounds, such as ethanol and its corresponding ether, 2-isopropoxyethanol.

Ethanol is highly volatile and readily biodegradable in the environment. Its primary atmospheric fate is reaction with hydroxyl radicals. In water and soil, it is rapidly mineralized by microorganisms. mdpi.com Due to its high water solubility and low log Kow, ethanol has a very low potential for bioaccumulation.

Compared to ethanol, the presence of the isopropylthio group in this compound will alter its physicochemical properties. The sulfur atom generally increases the polarizability of a molecule compared to an oxygen atom in an ether linkage. libretexts.org This can affect its partitioning behavior in the environment. While both ethers and thioethers are relatively stable, thioethers are more susceptible to oxidation. quora.com

The aquatic toxicity of ethanol to fish is relatively low. nih.gov While specific data for this compound is lacking, its analogue, 2-(octylthio)ethanol, is reported to be moderately toxic to fish, algae, and aquatic invertebrates. herts.ac.uk This suggests that the thioether moiety and the alkyl chain length can significantly influence the ecotoxicity of these compounds.

| Property | This compound (Inferred) | Ethanol | 2-Isopropoxyethanol (Inferred from analogy) | Thiodiglycol |

|---|---|---|---|---|

| Atmospheric Degradation | Reaction with •OH, NO3•, Cl | Reaction with •OH | Reaction with •OH, NO3•, Cl | Reaction with •OH (Half-life ~13.8h) oecd.org |

| Aquatic/Soil Degradation | Biodegradation (Oxidative pathway) | Rapid biodegradation | Likely biodegradable | Readily biodegradable (aerobic) oecd.org |

| Bioaccumulation Potential | Low | Very Low | Low | Low |

| Soil Mobility | High | Very High | High | Very High oecd.org |

Biological and Toxicological Research Aspects of 2 Isopropylthio Ethanol

In Vitro Studies on Cellular Responses and Cytotoxicity Mechanisms

Ethanol (B145695) exposure has been shown to induce a range of cytotoxic effects in various cell lines in a dose- and time-dependent manner. nih.govmdpi.com Studies on fibroblasts, hepatocytes, and neuronal cells have demonstrated that ethanol can lead to decreased cell viability, impaired metabolic activity, and induction of apoptosis (programmed cell death). nih.govmdpi.comoup.com At higher concentrations, ethanol can cause cell shrinkage, membrane rupture, and damage to mitochondria, which are crucial for cellular energy production. nih.govmdpi.com The mechanisms underlying ethanol's cytotoxicity are often attributed to the induction of oxidative stress, where an imbalance of reactive oxygen species (ROS) leads to cellular damage. nih.gov

Thioether-containing compounds have also been a subject of toxicological research. While many thioethers are stable, some can be metabolized into reactive intermediates. nih.govresearchgate.net For instance, the hepatotoxicant thioacetamide (B46855) exerts its toxicity through its metabolite, thioacetamide-S-oxide. mdpi.com Some thioether-containing polymers have been investigated for biomedical applications and have shown good biocompatibility in certain cell lines, such as murine fibroblasts, while demonstrating cytotoxicity in others, like cancer cell lines. nih.govresearchgate.net The toxicity of thiols and disulfides, related sulfur compounds, has been linked to redox cycling that produces damaging free-radical species. nih.gov

Investigation of Potential Biological Interactions and Targets

The bifunctional nature of 2-(isopropylthio)ethanol suggests multiple avenues for potential biological interactions and targets within a cell. The sulfur atom in the thioether group and the hydroxyl group of the ethanol moiety are key features that can dictate its interactions.

Sulfur-containing amino acids, such as methionine (which contains a thioether) and cysteine, are known to form strong non-covalent interactions that are crucial for the three-dimensional structure and stability of proteins. nih.govuab.cat The sulfur atom in a thioether is highly polarizable, allowing it to participate in strong van der Waals interactions and sulfur-aromatic (S∴π) interactions. nih.govacs.orgdesy.dersc.org These interactions can be stronger than those formed by purely aliphatic or even aromatic amino acids, suggesting that the isopropylthio- group of this compound could interact with protein pockets, potentially influencing their structure and function. nih.gov

The ethanol moiety can participate in hydrogen bonding and may interact with targets similar to those of ethanol. Ethanol is known to affect a wide range of biological systems, including neurotransmitter receptors in the central nervous system and enzymes involved in signaling pathways. nih.govspringernature.com

It is plausible that this compound could act as a substrate or inhibitor for enzymes that metabolize alcohols or sulfur-containing compounds. The specific enzymes involved in its metabolism would be its primary biological targets, as discussed in section 7.4.

Genotoxicity and Mutagenicity Research

There is no specific information available regarding the genotoxicity or mutagenicity of this compound. General safety assessments for thioether synthesis mention the potential for compounds to be carcinogenic, mutagenic, or reprotoxic (CMR), but this is a broad classification for chemical safety. acsgcipr.org

However, studies on other thioether compounds provide some context. Research on certain aromatic thioethers has shown that they can act as "potential anticarcinogens" by trapping genotoxic electrophiles from known mutagens, thereby preventing DNA binding and mutation induction in E. coli. nih.gov This suggests that some thioethers can have protective effects. Conversely, the metabolism of other sulfur-containing compounds can lead to reactive intermediates that have the potential to damage DNA. For instance, the prodrug azathioprine (B366305) is converted to 6-mercaptopurine (B1684380) via the cleavage of a thioether, and its metabolites can be incorporated into DNA. wikipedia.org Many thiophene (B33073) derivatives, which are heterocyclic thioethers, have been found to be negative for mutagenicity in the Ames assay. femaflavor.org

Without direct testing, the genotoxic potential of this compound remains unknown. Its evaluation would require standard mutagenicity assays, such as the Ames test, and assessments for chromosomal damage in mammalian cells.

Metabolic Fate and Biotransformation Pathways (analogous to ethanol/isopropanol)

The metabolic fate of this compound is anticipated to follow pathways analogous to those of its constituent functional groups: the primary alcohol and the thioether. This would involve both oxidative and non-oxidative routes, mediated by several key enzyme systems.

Oxidative and Non-Oxidative Metabolic Pathways

Oxidative Pathways: The primary route of metabolism for simple alcohols like ethanol and isopropanol (B130326) is oxidation. researchgate.netnih.govnih.gov More than 90% of ingested ethanol is metabolized via oxidation. nih.gov This process typically involves the conversion of the alcohol to an aldehyde, and then to a carboxylic acid. researchgate.netnih.gov Similarly, the thioether group is susceptible to oxidation, a process known as S-oxygenation. acs.orgacs.orgnih.govresearchgate.net This suggests that the primary metabolic route for this compound would likely be oxidative. The pentose (B10789219) phosphate (B84403) pathway is another fundamental metabolic route with both oxidative and non-oxidative phases that is crucial for generating NADPH, a key reducing agent in biosynthetic reactions. wikipedia.org

Non-Oxidative Pathways: While minor, non-oxidative pathways exist for ethanol metabolism, leading to the formation of metabolites like ethyl glucuronide and fatty acid ethyl esters (FAEEs). nih.govnih.govresearchgate.net These pathways involve the conjugation of ethanol with endogenous molecules. nih.gov It is conceivable that the hydroxyl group of this compound could undergo similar conjugation reactions, although this would likely represent a minor metabolic fate.

Enzyme-Mediated Transformations (e.g., alcohol dehydrogenase, CYP2E1, catalase)

Several key enzymes are expected to mediate the biotransformation of this compound.

Alcohol Dehydrogenase (ADH): This is the principal enzyme responsible for the initial oxidation of ethanol to acetaldehyde (B116499) in the liver. epa.govnih.gov Given the primary alcohol structure of this compound, ADH is a prime candidate for catalyzing its initial oxidative step.

Cytochrome P450 2E1 (CYP2E1): This enzyme, part of the microsomal ethanol-oxidizing system (MEOS), also contributes to ethanol oxidation, particularly at higher concentrations. epa.govnih.gov Furthermore, CYP enzymes are known to metabolize a wide range of xenobiotics, including sulfur-containing drugs, often leading to S-oxygenation. nih.goveurekaselect.comnih.goviiarjournals.org Therefore, CYP2E1 could be involved in the oxidation of both the alcohol and the thioether moieties of the molecule.

Catalase: Located in peroxisomes, catalase is another enzyme capable of oxidizing ethanol to acetaldehyde, though its role is generally considered minor compared to ADH and CYP2E1. epa.govnih.gov Its contribution to this compound metabolism would likely be limited.

Table 1: Potential Enzymes in the Metabolism of this compound

| Enzyme | Potential Role | Analogous Substrate(s) |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidation of the ethanol moiety | Ethanol, Isopropanol |

| Cytochrome P450 2E1 (CYP2E1) | Oxidation of ethanol and thioether moieties | Ethanol, various sulfur-containing drugs |

| Catalase | Minor role in oxidation of the ethanol moiety | Ethanol |

| Flavin-containing Monooxygenases (FMO) | Oxidation of the thioether moiety (S-oxygenation) | Various thioether-containing drugs |

Formation of Metabolites and their Biological Significance

The enzymatic transformations described above would lead to the formation of several metabolites with varying biological activities.

Oxidation of the primary alcohol group by ADH or CYP2E1 would likely produce 2-(isopropylthio)acetaldehyde . This aldehyde could then be further oxidized by aldehyde dehydrogenase (ALDH) to form 2-(isopropylthio)acetic acid .

Concurrently, the thioether group is susceptible to S-oxygenation, primarily by CYP enzymes and possibly flavin-containing monooxygenases (FMOs). This would result in the formation of 2-(isopropylsulfinyl)ethanol (the sulfoxide (B87167) metabolite) and subsequently 2-(isopropylsulfonyl)ethanol (the sulfone metabolite). nih.goveurekaselect.comnih.goviiarjournals.orgresearchgate.net

The biological significance of these metabolites is an important consideration. While the parent compound may have its own activity, metabolites can sometimes be more active or more toxic. For instance, many drugs containing a thioether are metabolized to sulfoxide and/or sulfone derivatives, which can have their own pharmacological or toxicological profiles, including the potential to inhibit CYP enzymes. nih.goveurekaselect.comnih.gov The oxidation of thioethers to polar sulfoxides and sulfones generally increases water solubility, which facilitates excretion. researchgate.netnih.gov However, the intermediate aldehyde metabolite, analogous to acetaldehyde from ethanol, could be reactive and contribute to cytotoxicity.

Table 2: Potential Metabolites of this compound and their Precursors

| Metabolite | Precursor Compound | Metabolic Pathway |

|---|---|---|

| 2-(Isopropylthio)acetaldehyde | This compound | Alcohol Oxidation (ADH, CYP2E1) |

| 2-(Isopropylthio)acetic acid | 2-(Isopropylthio)acetaldehyde | Aldehyde Oxidation (ALDH) |

| 2-(Isopropylsulfinyl)ethanol (Sulfoxide) | This compound | S-Oxygenation (CYP, FMO) |

| 2-(Isopropylsulfonyl)ethanol (Sulfone) | 2-(Isopropylsulfinyl)ethanol | S-Oxygenation (CYP, FMO) |

Research on the Toxicological Effects of this compound on Biological Systems

Comprehensive toxicological research on this compound is not extensively available in the public domain. The current understanding of its toxicological profile is primarily derived from hazard classifications documented in safety data sheets (SDS). These documents indicate that this compound is a corrosive compound with significant hazardous effects on biological tissues upon direct contact.

The primary toxicological concern highlighted is its potential to cause severe chemical burns. Ingestion is noted as particularly hazardous, with the potential for severe swelling, damage to delicate tissues, and risk of perforation of the esophagus or stomach.

Detailed research findings from dedicated in vitro, in vivo, genotoxicity, or ecotoxicity studies are not readily found in scientific literature. Therefore, the following subsections are based on the hazard classifications available.

Specific in vitro studies investigating the cytotoxicity of this compound on various cell lines have not been identified in publicly available research. The corrosive nature of the compound, as stated in safety data sheets, suggests that direct exposure would likely lead to rapid cell death due to membrane disruption and protein denaturation.

There is a lack of published in vivo studies detailing the systemic toxicological effects of this compound in animal models. Such studies would be necessary to determine target organ toxicity, and establish lethal dose values (e.g., LD50). The available hazard information focuses on the acute corrosive effects upon direct contact.

No specific studies on the genotoxic or mutagenic potential of this compound were found. Standard mutagenicity assays, such as the Ames test or chromosomal aberration tests, would be required to assess its potential to induce genetic mutations.

According to a safety data sheet for this compound, it is not classified as hazardous to the environment and is not known to be degradable in wastewater treatment plants. However, detailed ecotoxicological studies providing data on its effects on aquatic organisms, such as fish, daphnia, and algae, are not publicly available.

Data Tables

The following tables summarize the hazard classification of this compound as derived from its safety data sheet.

Table 1: Hazard Classification of this compound

| Hazard Class | Hazard Category |

|---|---|

| Skin Corrosion/Irritation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 1 |

Table 2: Hazard Statements for this compound

| Code | Statement |

|---|---|

| H314 | Causes severe skin burns and eye damage. |

Industrial and Emerging Research Applications of 2 Isopropylthio Ethanol

Role as a Chemical Intermediate in the Synthesis of Specialty Chemicals

As a reactive molecule, 2-(Isopropylthio)ethanol serves as a valuable building block in the synthesis of more complex specialty chemicals. Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a key component in the production of several materials. A closely related compound, 2-(ethylthio)ethanol (B52129), is well-documented as a chemical intermediate for the production of resins, rubbers, plastics, and systemic insecticides, suggesting similar applications for its isopropyl analogue. google.comgoogle.com

This compound is utilized in the production of rubber products, where it contributes to enhancing their properties and performance. lookchem.com The broader class of organosulfur compounds is integral to the manufacturing of various polymers. For instance, synthetic organosulfur compounds include polysulfones and polythiophenes, which are used in a range of applications from high-performance polymers to electrically conductive materials. The incorporation of sulfur-containing moieties into polymer chains can impart unique thermal and mechanical properties.

While specific details on the polymerization of this compound are not extensively documented in publicly available literature, the applications of its analogue, 2-(ethylthio)ethanol), as a chemical intermediate for resins, rubbers, and plastics are noted in patent literature. google.comgoogle.com This suggests that the hydroxyl and thioether functionalities of this compound provide reactive sites for incorporation into polymer backbones or for use as modifying agents in the formulation of these materials.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H12OS | lookchem.comcymitquimica.com |

| Molecular Weight | 120.21 g/mol | lookchem.comcymitquimica.com |

| Appearance | Colorless to light yellow/orange clear liquid | cymitquimica.com |

| Boiling Point | 110-111°C at 30mm Hg | lookchem.com |

| Density | 0.979 g/cm³ | lookchem.com |

| Refractive Index | 1.4780 | lookchem.com |

In the agricultural sector, this compound serves as a key component in the manufacturing of pesticides. lookchem.com Organosulfur compounds, in general, have a long history in the development of agrochemicals. The presence of a sulfur atom can contribute to the biological activity of a molecule, making it effective for pest control.

The ethyl analogue, 2-(ethylthio)ethanol, is specifically cited as an intermediate for systemic insecticides. google.comgoogle.com Systemic insecticides are absorbed by a plant and distributed throughout its tissues, providing protection against sucking and chewing insects. The chemical structure of thioether alcohols can be modified to create active ingredients that disrupt the nervous system or other biological processes of target pests. While the precise synthetic pathways involving this compound in modern insecticides are proprietary, its role as a precursor is established within the industry. lookchem.com

Research on its Potential as a Solvent in Specific Chemical Processes

Beyond its role as a reactant, this compound is also employed as a solvent for various chemical reactions. lookchem.com Its ability to dissolve a wide range of substances makes it a useful medium for facilitating chemical transformations. The selection of a solvent is critical in chemical synthesis, as it can influence reaction rates, yields, and product selectivity.

The properties of this compound, combining the characteristics of an alcohol and a thioether, allow it to solvate both polar and non-polar compounds. Its ethyl analogue is also described as a useful solvent for organic materials. google.comgoogle.com Research into green and sustainable chemistry often involves the evaluation of alternative solvents to replace more hazardous or environmentally persistent ones. The biodegradability and specific solvent properties of compounds like this compound are therefore of interest to researchers looking to develop more environmentally benign chemical processes.

Investigation into Novel Applications and Derivatives in Advanced Materials Science

The field of materials science is constantly in search of new molecules that can be used to create materials with novel properties. The unique combination of functional groups in this compound makes it and its potential derivatives interesting candidates for research in advanced materials. Thioethers are known to be important structural units in various functional materials. aidic.it

While specific research on derivatives of this compound for advanced materials is not widely published, the broader class of sulfur-containing polymers is an active area of investigation. These polymers can exhibit high refractive indices, useful for optical applications, as well as unique electrochemical properties. The hydroxyl group of this compound provides a convenient point for chemical modification, allowing for the attachment of other functional groups or for its incorporation into larger, more complex molecular architectures. Future research may explore the synthesis of novel monomers and polymers from this compound to develop new plastics, coatings, or electronic materials.

Future Research Directions and Interdisciplinary Studies

Exploration of Structure-Activity Relationships for Targeted Applications

The structure of 2-(Isopropylthio)ethanol, with its combination of a hydroxyl group, a flexible ethyl linker, and a thioether bound to an isopropyl group, offers a versatile scaffold for chemical modification. Future research into the structure-activity relationships (SAR) of this compound is crucial for developing derivatives with tailored functionalities for specific applications, such as in catalysis or materials science.

A systematic exploration would involve modifying key features of the molecule:

The Isopropyl Group: Altering the steric bulk and electronics of the alkyl group attached to the sulfur atom (e.g., replacing isopropyl with tert-butyl, cyclopropyl, or aryl groups) could significantly influence the compound's binding affinity to target sites or its catalytic activity.

The Ethyl Linker: Changing the length and rigidity of the carbon chain between the sulfur atom and the hydroxyl group could impact the molecule's conformational flexibility and its orientation in biological or chemical systems.

The Hydroxyl Group: Converting the alcohol to other functional groups, such as esters, ethers, or amines, would create a library of new compounds with potentially diverse chemical and biological properties.

These SAR studies will generate critical data for designing next-generation molecules. For instance, thioether-containing ligands are increasingly used in catalysis, and modifications to the this compound structure could lead to catalysts with enhanced selectivity and reactivity. researchgate.net Similarly, as antioxidants, the specific arrangement of sulfur and hydroxyl groups can be fine-tuned to maximize radical scavenging capabilities. nih.gov

Table 1: Hypothetical Structure-Activity Relationship Exploration for this compound Derivatives

| Modification Site | Example Derivative | Potential Application Target | Hypothesized Impact on Activity |

|---|---|---|---|

| Isopropyl Group | 2-(tert-Butylthio)ethanol | Catalysis | Increased steric hindrance may improve selectivity. |

| Isopropyl Group | 2-(Phenylthio)ethanol | Materials Science | Introduction of an aromatic ring could enhance thermal stability or optical properties. |

| Ethyl Linker | 3-(Isopropylthio)propan-1-ol | Polymer Chemistry | Longer chain may provide greater flexibility in polymer backbones. |

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To fully understand the biological impact of this compound, future research must move beyond classical toxicology and embrace a systems-biology approach using "omics" technologies. These high-throughput methods can provide an unbiased, comprehensive view of the molecular changes that occur in an organism upon exposure.

Genomics and Transcriptomics: These technologies can identify changes in gene expression in response to the compound. For instance, transcriptomics could reveal the upregulation of genes involved in specific metabolic pathways or stress responses, offering clues to the compound's mechanism of action and potential toxicity pathways.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells or tissues exposed to this compound could identify proteins that are post-translationally modified or whose expression levels change, providing direct insight into cellular function and disruption.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can create a detailed snapshot of the metabolic state of an organism. This could elucidate the specific metabolic pathways involved in the breakdown of this compound and identify any potentially bioactive or toxic intermediates. The metabolism of the isopropyl group, for example, could potentially be traced to acetone (B3395972) and subsequently to isopropyl alcohol. nih.gov

Integrating data from these different omics levels will provide a holistic understanding of the compound's biological interactions, from gene to metabolic function. This approach is essential for a modern and thorough risk assessment and for identifying potential new biotechnological applications.

Development of Sustainable Synthesis and Degradation Methodologies

The principles of green chemistry are paramount for the future industrial use of any chemical compound. Research into this compound should prioritize the development of environmentally benign synthesis and degradation methods.

Sustainable Synthesis: Traditional methods for synthesizing thioethers can involve harsh reagents and produce significant waste. thieme-connect.com Future research should focus on greener alternatives:

Catalytic Approaches: Utilizing efficient metal-catalyzed or organocatalytic methods can reduce energy consumption and improve atom economy. thieme-connect.comnih.gov Recent advancements in using phase transfer catalysts in aqueous media also present a promising green route for producing thioethers. youtube.com

Enzymatic Synthesis: Biocatalysis, using enzymes like ene-reductases, offers a highly selective and environmentally friendly route to chiral thioethers under mild conditions. nih.gov This approach avoids the use of toxic solvents and reagents common in traditional organic synthesis. mdpi.com

Solvent-Free and Alternative Solvents: Developing synthetic protocols that operate in water, ionic liquids, or under solvent-free conditions (e.g., mechanochemistry) can drastically reduce the environmental impact. mdpi.comnih.gov

Sustainable Degradation: Understanding the environmental fate of this compound is crucial. Research should focus on its biodegradability by microorganisms. Potential degradation pathways could involve:

Oxidation of the Sulfur Atom: Microbial enzymes could oxidize the thioether to a sulfoxide (B87167) and then a sulfone, increasing water solubility and facilitating further breakdown.

Cleavage of the C-S or C-O Bonds: Bacteria may possess pathways to break the molecule apart. Studies on similar compounds like fatty alcohol ethoxylates show that biodegradation can proceed via cleavage of the ether linkage or oxidation of the alcohol moiety. nih.govnih.gov

Oxidation of the Alcohol Group: The terminal ethanol (B145695) group is a likely point of initial enzymatic attack, leading to an aldehyde and then a carboxylic acid, which can enter central metabolic pathways.

Identifying microbial consortia or specific enzymes capable of efficiently degrading this compound would be essential for developing bioremediation strategies for potential environmental contamination.

Advanced Theoretical Modeling for Predictive Environmental and Biological Behavior

Computational chemistry and in silico modeling are powerful tools for predicting the properties and behavior of chemicals, reducing the need for extensive and costly experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.gov By developing QSAR models for a series of thioethers, it would be possible to predict the potential toxicity or biodegradability of this compound and its derivatives based solely on their molecular descriptors. nih.govresearchgate.net Such models are increasingly accepted by regulatory agencies for risk assessment. nih.gov

Molecular Docking: These simulations can predict how this compound might bind to specific biological targets, such as enzymes or receptors. This is invaluable for predicting potential mechanisms of toxicity or for designing derivatives with a desired biological effect. In silico docking studies have been effectively used to evaluate the potential of other organosulfur compounds as drug candidates. nih.govsemanticscholar.org

Environmental Fate Modeling: Computational models can simulate the compound's behavior in different environmental compartments (air, water, soil). These models can predict properties like partitioning behavior (LogP), persistence, and potential for bioaccumulation, providing a proactive assessment of its environmental risk profile. nih.gov

The integration of these advanced modeling techniques will enable a more predictive and efficient approach to studying this compound, guiding laboratory research and ensuring a more comprehensive understanding of its lifecycle and potential impacts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isopropylthio)ethanol, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound typically involves alkylation of thiol precursors. For example, alkylation of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-thione with isopropyl iodide in dioxane containing KOH, KI, and catalytic crown ethers (e.g., 18-crown-6) improves yields compared to reflux in ethanol alone . Optimization includes controlling base strength (KOH vs. milder bases) and solvent polarity. Reaction monitoring via TLC or HPLC is critical to minimize cyclization byproducts, a common issue due to the reactivity of thioesters .

Q. How can this compound be characterized spectroscopically to confirm its structure?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and thioether-linked CH₂ (δ 2.8–3.2 ppm, triplet). The hydroxyl proton (δ 1.5–2.0 ppm) may broaden due to hydrogen bonding.

- ¹³C NMR : The thioether carbon (C-S) appears at δ 30–40 ppm, distinct from ether or alcohol carbons.

- FTIR : Strong O-H stretch (~3200–3400 cm⁻¹) and C-S stretch (~600–700 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl group or H₂O).

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the thioether group.

- Spill Management : Neutralize with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic nature of the isopropylthio group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The isopropylthio group is a strong σ-donor but sterically bulky, which can hinder nucleophilic attack. Comparative studies with methylthio or ethylthio analogs (e.g., 2-(Methylthio)ethanol) show that larger substituents reduce reaction rates in SN2 mechanisms. Kinetic experiments (e.g., monitoring substitution with halides via GC-MS) and computational modeling (DFT) can quantify steric effects .

Q. What strategies mitigate unwanted cyclization during functionalization of this compound?

- Methodological Answer : Cyclization (e.g., forming oxadiazoles) occurs due to intramolecular nucleophilic attack. Mitigation strategies include:

- Low-Temperature Reactions : Conducting alkylations below 0°C to slow side reactions.

- Protecting Groups : Temporarily blocking the hydroxyl group (e.g., silylation with TBDMS-Cl) before thioether modification.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce cyclization .

Q. How does this compound’s stability vary under oxidative or acidic conditions, and what analytical methods track degradation?

- Methodological Answer :

- Oxidative Stability : The thioether group oxidizes to sulfoxide/sulfone under H₂O₂ or O₂. Accelerated aging studies with TGA/DSC (thermal stability) and HPLC-UV (degradant quantification) are recommended. Antioxidants (e.g., BHT) or inert storage extends shelf life.

- Acidic Hydrolysis : The hydroxyl group may esterify or dehydrate. pH-controlled stability assays (NMR or IR tracking) reveal degradation pathways .

Q. What role does this compound play in coordination chemistry or catalysis?

- Methodological Answer : The thioether and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Pd⁰). Spectroscopic titration (UV-Vis, EPR) and X-ray crystallography confirm complex formation. Applications include catalysis in cross-coupling reactions or redox processes, where ligand steric bulk modulates metal activity .

Data Contradiction Analysis

Q. Why do literature reports vary in the yield of this compound synthesis, and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from:

- Base Strength : Strong bases (KOH) may promote side reactions vs. milder bases (NaHCO₃).

- Solvent Purity : Trace water in dioxane or THF accelerates hydrolysis.

- Catalyst Amounts : Crown ethers (15-crown-5 vs. 18-crown-6) affect reaction efficiency. Reproducibility requires strict control of anhydrous conditions, catalyst ratios, and reaction monitoring (e.g., in situ IR) .

Retrosynthesis Analysis